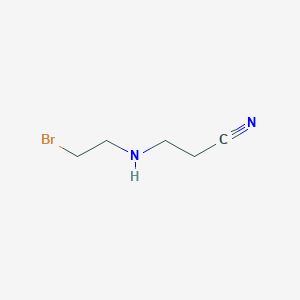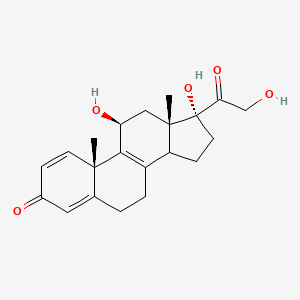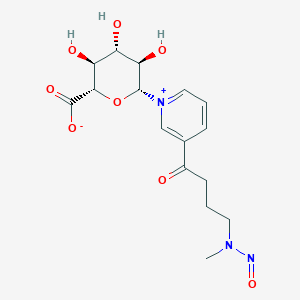
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-b-D-Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-b-D-Glucuronide is a derivative of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone, a well-known tobacco-specific nitrosamine. This compound is of significant interest due to its potential biological activity and implications in health research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-b-D-Glucuronide typically involves the glucuronidation of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone. This process can be carried out using glucuronosyltransferase enzymes under specific conditions that favor the conjugation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale enzymatic reactions, ensuring high yield and purity. The process would be optimized for cost-effectiveness and efficiency, possibly involving bioreactors and continuous processing techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-b-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: This can result in the removal of the nitroso group.
Substitution: This can involve the replacement of functional groups on the pyridyl ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, typically involving controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation might yield hydroxylated metabolites, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-b-D-Glucuronide has several scientific research applications:
Chemistry: Used as a model compound to study nitrosamine metabolism and detoxification.
Biology: Investigated for its role in cellular processes and potential toxicological effects.
Medicine: Explored for its implications in cancer research, particularly in understanding the mechanisms of tobacco-related carcinogenesis.
Industry: Utilized in the development of analytical methods for detecting nitrosamine derivatives in various products.
Mecanismo De Acción
The mechanism of action of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-b-D-Glucuronide involves its interaction with cellular enzymes and receptors. It is believed to exert its effects through the formation of reactive intermediates that can bind to DNA and proteins, leading to potential mutagenic and carcinogenic outcomes. The molecular targets and pathways involved include cytochrome P450 enzymes and DNA repair mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone: The parent compound, known for its potent carcinogenic properties.
N-Nitrosodimethylamine: Another nitrosamine with similar biological activity.
N-Nitrosopyrrolidine: A structurally related compound with comparable toxicological effects.
Uniqueness
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-b-D-Glucuronide is unique due to its glucuronide conjugation, which affects its solubility, bioavailability, and metabolic fate. This modification can influence its biological activity and potential health impacts, distinguishing it from other nitrosamines.
Propiedades
Fórmula molecular |
C16H21N3O8 |
|---|---|
Peso molecular |
383.35 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[4-[methyl(nitroso)amino]butanoyl]pyridin-1-ium-1-yl]oxane-2-carboxylate |
InChI |
InChI=1S/C16H21N3O8/c1-18(17-26)6-3-5-10(20)9-4-2-7-19(8-9)15-13(23)11(21)12(22)14(27-15)16(24)25/h2,4,7-8,11-15,21-23H,3,5-6H2,1H3/t11-,12-,13+,14-,15+/m0/s1 |
Clave InChI |
OCZWZVHMLRFHQX-SBJFKYEJSA-N |
SMILES isomérico |
CN(CCCC(=O)C1=C[N+](=CC=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)[O-])O)O)O)N=O |
SMILES canónico |
CN(CCCC(=O)C1=C[N+](=CC=C1)C2C(C(C(C(O2)C(=O)[O-])O)O)O)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


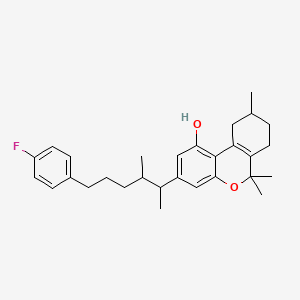


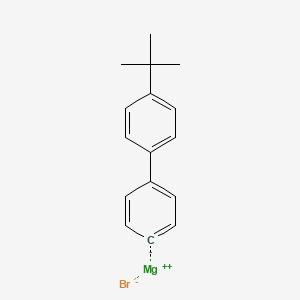

![2-Trimethylsilylethyl 1-methyl-4-[[1-methyl-4-[(1-methylimidazole-2-carbonyl)amino]pyrrole-2-carbonyl]amino]pyrrole-2-carboxylate](/img/structure/B13415292.png)
![1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane](/img/structure/B13415299.png)
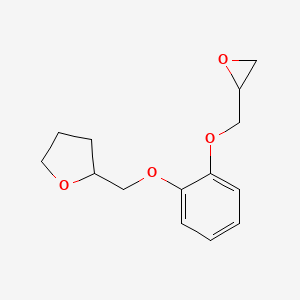
![(4R)-4-[(3R,5S,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7,12-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13415319.png)
![1-Fluoro-2-[(S)-methanesulfinyl]benzene](/img/structure/B13415321.png)


